Fmoc-(fmochmb)leu-OH

Solid-phase peptide synthesis Backbone protection Coupling efficiency

Fmoc-(fmochmb)leu-OH, systematically named N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine (CAS 148515-87-1, MFCD00278812), is a bisFmoc-protected amino acid building block belonging to the class of backbone-amide protecting groups for Fmoc solid-phase peptide synthesis (SPPS). It incorporates the 2-hydroxy-4-methoxybenzyl (Hmb) moiety reversibly linked to the leucine backbone amide nitrogen, with the Hmb hydroxyl additionally protected as an Fmoc-carbonate.

Molecular Formula C44H41NO8
Molecular Weight 711.811
CAS No. 148515-87-1
Cat. No. B588854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(fmochmb)leu-OH
CAS148515-87-1
Molecular FormulaC44H41NO8
Molecular Weight711.811
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47)/t40-/m0/s1
InChIKeyZFZVDKKVQNKRCW-FAIXQHPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(fmochmb)leu-OH (CAS 148515-87-1) Procurement Guide: Identity, Purity, and Core Peptide Synthesis Role


Fmoc-(fmochmb)leu-OH, systematically named N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine (CAS 148515-87-1, MFCD00278812), is a bisFmoc-protected amino acid building block belonging to the class of backbone-amide protecting groups for Fmoc solid-phase peptide synthesis (SPPS) . It incorporates the 2-hydroxy-4-methoxybenzyl (Hmb) moiety reversibly linked to the leucine backbone amide nitrogen, with the Hmb hydroxyl additionally protected as an Fmoc-carbonate. This bifunctional protection strategy is designed to disrupt interchain hydrogen bonding and suppress aggregation during the elongation of 'difficult' hydrophobic or β-sheet-prone peptide sequences, a feature not offered by standard Fmoc-Leu-OH [1]. The commercial Novabiochem product is supplied as a powder with an assay specification of ≥96.0% by HPLC, ≥95% by TLC, and ≥90.0% by acidimetric titration, stored at 2–8 °C .

Why Standard Fmoc-Leucine or Simpler Hmb Analogs Cannot Replace Fmoc-(fmochmb)leu-OH


Generic Fmoc-Leu-OH lacks any backbone protection and is therefore powerless against on-resin aggregation driven by interchain hydrogen bonding, which is a primary cause of low crude purity and failed syntheses for hydrophobic or β-sheet–forming peptides [1]. MonoFmoc Hmb analogs (e.g., Fmoc-(Hmb)Leu-OH without O-Fmoc protection) carry a free hydroxyl that can undergo O-acylation during subsequent coupling steps, compromising the protective function and generating side products [2]. Pseudoproline dipeptides, while superior in preventing aggregation in some systems, require a specific dipeptide sequence context (Ser/Thr/Cys) that may not be compatible with every target peptide, leaving leucine-rich hydrophobic stretches without a direct pseudoproline solution [3]. Fmoc-(fmochmb)leu-OH provides a targeted, residue-specific backbone protection that is acid-labile yet stable under Fmoc-deprotection conditions, making substitution without quantitative assessment risky for difficult sequences.

Head-to-Head Evidence: Quantified Differentiation of Fmoc-(fmochmb)leu-OH vs. Key Comparators


BisFmoc vs. MonoFmoc Hmb Derivatives: Equivalent Coupling Efficiency, Superior Process Stability

The N,O-bisFmoc derivative (Fmoc-(fmochmb)leu-OH) demonstrates equivalent coupling efficiency to the amino peptide resin compared to the monoFmoc derivative (Fmoc-(Hmb)Leu-OH), as measured under TBTU/HOBt/DIEA coupling conditions. However, the bisFmoc architecture prevents premature O-acylation of the Hmb hydroxyl during chain assembly, a problem documented with monoFmoc analogs that can lead to irreversible side products and lower final crude purity [1]. This makes the bisFmoc form the preferred procurement choice for multi-step syntheses of aggregation-prone peptides where side-reaction suppression is critical.

Solid-phase peptide synthesis Backbone protection Coupling efficiency

Hmb Backbone Protection vs. No Protection: Near-Complete Suppression of Aspartimide By-products

In the synthesis of a 20-residue N-terminal fragment of ferredoxin using Fmoc SPPS, both Asp residues in an Asp-Gly-Asp-Asn sequence were converted to aspartimide without backbone protection. Resynthesis employing Hmb backbone protection at each Asp-Xaa bond resulted in near-complete suppression of this side reaction, eliminating aspartimide-derived by-products that otherwise complicate HPLC purification and reduce target peptide recovery [1]. Although this study used Hmb-protected amino acids at Asp positions, the data are directly extrapolatable to Fmoc-(fmochmb)leu-OH when used at Leu residues preceding Asp, as the Hmb disruption of interchain aggregation and β-sheet formation is the mechanistic basis for aspartimide suppression.

Aspartimide suppression Difficult peptides Side reaction control

Hmb vs. Dmb Backbone Protection: Superior Removability Enables Synthesis of Otherwise Inaccessible Sequences

A comparative study in peptide nucleic acid (PNA) synthesis evaluated Hmb and Dmb (2,4-dimethoxybenzyl) backbone modifications. Hmb was identified as superior to Dmb in terms of ease of removal after synthesis. Critically, Hmb backbone modification enabled the successful solid-phase synthesis of a 22-mer purine-rich PNA sequence targeting dystrophin RNA splicing—a sequence that could not be synthesized at all using standard coupling methodology (i.e., without backbone protection) [1]. While this study was conducted on PNA systems rather than peptides, the structure-activity logic of Hmb vs. Dmb removability holds for peptide applications, and Fmoc-(fmochmb)leu-OH is the commercial leucine Hmb reagent for translating this benefit into peptide SPPS.

PNA synthesis Backbone modification Hmb vs Dmb

Hmb Backbone Protection vs. Pseudoproline Dipeptides: Trade-off in Aggregation Suppression vs. Coupling Completeness

A systematic comparative study between Hmb-protected amino acids and pseudoproline building blocks demonstrated that both improved crude peptide purity relative to unprotected synthesis. However, pseudoproline incorporation was found to be superior to Hmb backbone protection, with the key limitation of Hmb being slow and incomplete coupling of the amino acid immediately following the Hmb-protected residue [1]. This means Fmoc-(fmochmb)leu-OH should be selected when the target sequence cannot accommodate pseudoproline residues (which require Ser/Thr/Cys at the i+1 position), but users must anticipate potentially lower coupling efficiency at the post-Hmb position and consider double coupling or extended reaction times.

Aggregation prevention Difficult peptide sequences Comparative synthesis

Hmb-Protected Leucine in Commercial Synthesis: Exenatide β-Sheet Disruption Patent Evidence

A patent for exenatide solid-phase synthesis (CN106167521A) explicitly describes the introduction of Fmoc-(Hmb)Leu21-OH to effectively alleviate β-sheet formation between residues Ser11–Val19 in the peptide chain. The patent further claims that this Hmb incorporation, combined with other optimized fragments, reduced the difficulty of preparative HPLC purification and greatly improved both product yield and purity compared to synthesis without this backbone protection [1]. This provides direct industrial-scale evidence that investing in Hmb-protected leucine at a single position can address sequence-specific aggregation problems that would otherwise degrade manufacturing efficiency.

Exenatide synthesis β-sheet disruption Process patent

Optimal Application Scenarios for Procuring Fmoc-(fmochmb)leu-OH Based on Comparative Evidence


Synthesis of Hydrophobic Transmembrane Peptide Fragments Requiring Aggression Control

For transmembrane peptides rich in Leu, Ile, and Val residues that exhibit extreme on-resin aggregation, standard Fmoc-Leu-OH building blocks frequently fail to yield detectable product [1]. Fmoc-(fmochmb)leu-OH introduces Hmb backbone protection at leucine positions to disrupt β-sheet–driven aggregation, directly addressing the primary failure mode identified in the comparative synthesis of the rat bradykinin receptor fragment TM-34. Procurement is indicated when hydrophobic sequences exceed approximately 20 residues and earlier attempts with unprotected building blocks resulted in <5% crude yield [1].

Aspartimide-Prone Peptide Sequences with Leu Adjacent to Asp/Asn

In peptide sequences containing the Asp/Asn-Xaa motifs (especially Asp-Gly), aspartimide formation can consume >90% of the target peptide during Fmoc SPPS [2]. Using Fmoc-(fmochmb)leu-OH at leucine residues preceding or within the Asp/Asn motif provides backbone protection that disrupts the local conformation required for aspartimide cyclization, documented to reduce aspartimide formation from near-quantitative to undetectable levels [2]. This scenario applies to the synthesis of ferredoxin fragments, conotoxins, and other disulfide-rich peptides intolerant of aspartimide-related by-products.

Process-Scale GLP-1 Agonist and Analog Manufacturing Requiring β-Sheet Disruption

Industrial synthesis of exenatide and related incretin mimetics faces a documented β-sheet aggregation challenge between residues Ser11–Val19 that complicates HPLC purification and reduces isolated yield [3]. Incorporation of Fmoc-(hmb)leu-OH at position 21 has been patented as an effective β-sheet disruption strategy that improves preparative chromatography resolution and final product purity [3]. Procurement at kg scale is justified for manufacturers seeking to reduce cost of goods by increasing crude purity and simplifying downstream processing.

Long Purine-Rich Peptide Nucleic Acid (PNA) Oligomers Inaccessible by Standard Chemistry

For PNA sequences exceeding 15–20 residues, particularly those with high purine content, standard coupling methodology fails due to aggregation [4]. Hmb backbone protection, introduced via Fmoc-(fmochmb)leu-OH for leucine-containing PNA monomers, has been shown to enable the successful synthesis of a 22-mer purine-rich PNA that could not be obtained without backbone modification [4]. This application is relevant for antisense oligonucleotide and gene-targeting PNA programs requiring longer target-specific sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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